REACTION_SMILES
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[ClH:37].[NH2:1][c:2]1[n:3][cH:4][n:5][n:6]2[c:7]1[c:8](-[c:16]1[cH:17][c:18]([F:30])[c:19]([NH:22][C:23]([O:24][C:25]([CH3:26])([CH3:27])[CH3:28])=[O:29])[cH:20][cH:21]1)[c:9]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:10]2.[O:31]1[CH2:32][CH2:33][O:34][CH2:35][CH2:36]1>>[ClH:37].[NH2:1][c:2]1[n:3][cH:4][n:5][n:6]2[c:7]1[c:8](-[c:16]1[cH:17][c:18]([F:30])[c:19]([NH2:22])[cH:20][cH:21]1)[c:9]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:10]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CCOC(=O)c1cn2ncnc(N)c2c1-c1ccc(NC(=O)OC(C)(C)C)c(F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn2ncnc(N)c2c1-c1ccc(NC(=O)OC(C)(C)C)c(F)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Type
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product
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Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cn2ncnc(N)c2c1-c1ccc(N)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |